3-(3-Acetylphenyl)benzonitrile

Overview

Description

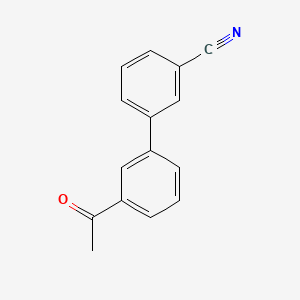

3-(3-Acetylphenyl)benzonitrile is an organic compound with the molecular formula C15H11NO. It is also known by its IUPAC name, 3’-acetyl [1,1’-biphenyl]-3-carbonitrile. This compound is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Acetylphenyl)benzonitrile typically involves the reaction of 3-bromobenzonitrile with acetophenone under specific conditions. One common method includes the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction. This reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a solvent like toluene or ethanol. The reaction is usually conducted at elevated temperatures to facilitate the coupling process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Acetylphenyl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitric acid for nitration, bromine for bromination.

Major Products Formed:

Oxidation: 3-(3-Carboxyphenyl)benzonitrile.

Reduction: 3-(3-Aminophenyl)benzonitrile.

Substitution: 3-(3-Nitrophenyl)benzonitrile, 3-(3-Bromophenyl)benzonitrile.

Scientific Research Applications

Organic Synthesis

3-(3-Acetylphenyl)benzonitrile is utilized as a substrate in various organic synthesis reactions. Notably, it can participate in palladium-catalyzed coupling reactions with arylboronic acids, leading to the formation of diverse aryl compounds. This application is crucial for developing new pharmaceuticals and agrochemicals.

Green Chemistry

The compound plays a role in the green synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride. In this process, ionic liquids such as [HSO₃-b-Py]·HSO₄ are employed as co-solvents and catalysts. The synthesis achieved a remarkable 100% conversion of benzaldehyde to benzonitrile at 120 °C within two hours, showcasing its efficiency and sustainability in chemical processes .

Medicinal Chemistry

Due to its structural characteristics, this compound has potential applications in medicinal chemistry. Its derivatives may exhibit biological activities relevant to drug development. While specific mechanisms of action are not extensively documented, the compound's ability to serve as an intermediate in synthesizing medicinal compounds is notable.

Case Study 1: Synthesis of Benzonitrile

A study demonstrated the efficient conversion of benzaldehyde to benzonitrile using this compound as a key intermediate. The reaction conditions optimized using ionic liquids resulted in high yields and minimized environmental impact, aligning with green chemistry principles .

Case Study 2: Palladium-Catalyzed Reactions

Research has indicated that this compound can be effectively utilized in palladium-catalyzed cross-coupling reactions. This application is significant for synthesizing complex organic molecules that are essential in pharmaceutical development. The versatility of this compound allows for the modification of its structure to enhance biological activity .

Summary of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Acts as a substrate for coupling reactions with arylboronic acids |

| Green Chemistry | Used in the eco-friendly synthesis of benzonitrile |

| Medicinal Chemistry | Potential intermediate for drug development and synthesis |

Mechanism of Action

The mechanism of action of 3-(3-Acetylphenyl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The acetyl and nitrile groups can participate in various biochemical interactions, leading to the modulation of biological pathways. For example, the compound may inhibit enzyme activity by binding to the active site or alter gene expression by interacting with DNA .

Comparison with Similar Compounds

3-(4-Acetylphenyl)benzonitrile: Similar structure but with the acetyl group attached to the para position of the phenyl ring.

3-(3-Acetylphenyl)benzamide: Similar structure but with an amide group instead of a nitrile group.

3-(3-Acetylphenyl)benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.

Uniqueness: 3-(3-Acetylphenyl)benzonitrile is unique due to the presence of both acetyl and nitrile groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

3-(3-Acetylphenyl)benzonitrile, also known by its chemical identifier 893734-99-1, is a compound of increasing interest in the fields of organic chemistry and medicinal research. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H15NO. It features an acetyl group attached to a phenyl ring, which is further connected to a benzonitrile moiety. This structure contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor for certain enzymes, which may play a role in various metabolic pathways. For instance, it may inhibit enzymes involved in cancer cell proliferation.

- Receptor Modulation : Preliminary studies suggest that this compound can bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Properties

Research indicates that this compound exhibits anticancer properties. In vitro studies have demonstrated its efficacy in inhibiting the growth of several cancer cell lines. For example:

- Cell Line Studies : In a study involving breast cancer cell lines, treatment with varying concentrations of this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as a therapeutic agent against breast cancer .

Antimicrobial Effects

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it may possess activity against certain bacterial strains, making it a candidate for further investigation in the development of antimicrobial agents .

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry assessed the anticancer activity of various benzonitrile derivatives, including this compound. The findings highlighted:

- IC50 Values : The compound exhibited IC50 values in the micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines.

- Mechanism Insight : Further mechanistic studies revealed that it induces apoptosis in cancer cells through the activation of caspase pathways .

Study 2: Antimicrobial Activity

In another study focusing on antimicrobial efficacy, this compound was tested against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate moderate antimicrobial activity, warranting further exploration into its potential as an antimicrobial agent .

Properties

IUPAC Name |

3-(3-acetylphenyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCNSNUNWCEGPT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400584 | |

| Record name | 3-(3-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893734-99-1 | |

| Record name | 3-(3-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.